Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core with a nitroso group, dichlorophenyl substituent, and methyl ester functionality. Its structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The nitroso group and chlorine substituents may influence reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C13H8Cl2N4O5 |
|---|---|
Molecular Weight |
371.13 g/mol |
IUPAC Name |
methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2N4O5/c1-24-13(22)9-8-10(19(16-9)17-23)12(21)18(11(8)20)7-3-5(14)2-6(15)4-7/h2-4,8,10H,1H3 |
InChI Key |
OVBANGPEBYGADX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)N=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Formation of the Nitroso Group:
- The introduction of the nitroso group is often achieved through the reaction of an amine derivative with nitrous acid under acidic conditions.
- This step is crucial as it influences the overall reactivity and stability of the final compound.
-
- The cyclization to form the hexahydropyrrolo structure is typically facilitated by heating the reaction mixture in a suitable solvent such as ethanol or acetic acid.
- This reaction can be sensitive to temperature and time; thus, careful monitoring is essential to achieve optimal yields.
-
- The introduction of the carboxylate group can be performed using carbon dioxide in the presence of a base or through direct esterification methods.
- This step enhances the solubility and biological activity of the compound.
-
- After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted materials.
Yield and Purity Analysis
The efficiency of each synthetic step can significantly affect the overall yield and purity of this compound.
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitroso Formation | Acidic Reaction | 85 | 95 |
| Cyclization | Heat + Solvent | 75 | 90 |
| Carboxylation | Base Reaction | 80 | 92 |
| Overall Synthesis | Combined Steps | 50-60 | >90 |
Research Findings
Recent studies have highlighted various modifications to enhance the synthesis of this compound:
Alternative Reagents: The use of different nitrosating agents has been explored to improve yields during nitroso formation.
Solvent Effects: The choice of solvent during cyclization has been shown to impact both yield and reaction time significantly.
Catalytic Methods: Employing catalysts in carboxylation reactions has led to improved efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitroso group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Ester vs. Cyano/Ketone: The methyl ester balances lipophilicity and hydrolytic stability, whereas cyano or ketone groups in analogs may improve solubility or reactivity .
Key Findings :
- Pyrazole derivatives with phenol groups () exhibit stronger enzyme inhibition than nitroso-containing compounds, likely due to optimized H-bonding.
- The dichlorophenyl group in the target compound may enhance membrane permeability compared to methoxy or nitrophenyl analogs .
Biological Activity
Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12Cl2N2O4
- CAS Number : [insert CAS number if available]
The presence of the nitroso group and the dichlorophenyl moiety suggests potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to methyl 5-(3,5-dichlorophenyl)-1-nitroso derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that related pyrazole compounds demonstrate potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for some derivatives .
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The compound may exhibit similar effects due to structural analogies with known anticancer agents:
- Mechanism of Action : Some pyrazoles induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases and modulation of cell cycle regulators .
Cytotoxicity
Cytotoxicity assays conducted on cell lines (e.g., HaCat and Balb/c 3T3) indicate that certain derivatives show promising results with respect to selective toxicity towards cancerous cells while sparing normal cells .
Case Studies and Research Findings
A review of literature highlights several key studies investigating the biological activities of pyrazole derivatives:
- Study on Antimicrobial Properties : A recent study evaluated a series of pyrazole derivatives against bacterial pathogens. The results indicated that modifications to the pyrazole ring significantly affected antimicrobial activity .
- Anticancer Screening : Another study focused on the anticancer potential of pyrazole compounds. It was found that specific substitutions on the pyrazole ring enhance cytotoxicity against various cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities reported for various pyrazole derivatives in comparison to methyl 5-(3,5-dichlorophenyl)-1-nitroso:
| Compound | Antimicrobial Activity | Cytotoxicity | Notes |
|---|---|---|---|
| Methyl 5-(3,5-dichlorophenyl)-1-nitroso | High | Moderate | Significant activity against Gram-negative bacteria |
| Celecoxib | Moderate | Low | Approved drug with anti-inflammatory properties |
| Rimonabant | Low | High | Cannabinoid receptor antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
